methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate
Description
Methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound characterized by a chromenone (coumarin) core fused with a thiazole ring. Its key structural features include:
- Chromenone backbone: A 2H-chromen-2-one system with a ketone group at position 2.
- Thiazole substituent: A 2-phenyl-1,3-thiazol-4-yl group at position 3, contributing to aromatic and electronic diversity.
- Acetate ester: A methyl ester of acetic acid linked via an ether bond at position 5.
This compound is of interest in medicinal chemistry due to the pharmacological relevance of both chromenones (known for antioxidant and anti-inflammatory properties) and thiazoles (associated with antimicrobial and anticancer activities) .
Properties
Molecular Formula |
C21H15NO5S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H15NO5S/c1-25-19(23)11-26-15-8-7-14-9-16(21(24)27-18(14)10-15)17-12-28-20(22-17)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
VTQGIGDAROFRPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one in the presence of a base, followed by esterification with methyl bromoacetate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dichloromethane, with catalysts like piperidine or lutidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride .
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives .
Scientific Research Applications
Methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of thiazole and chromen moieties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular effects such as apoptosis or inhibition of cell proliferation.
Pathways Involved: It may interfere with signaling pathways related to oxidative stress and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate with structurally analogous compounds:
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